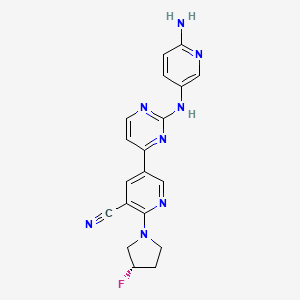

DMX-129

Description

Properties

Molecular Formula |

C19H17FN8 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C19H17FN8/c20-14-4-6-28(11-14)18-12(8-21)7-13(9-25-18)16-3-5-23-19(27-16)26-15-1-2-17(22)24-10-15/h1-3,5,7,9-10,14H,4,6,11H2,(H2,22,24)(H,23,26,27)/t14-/m0/s1 |

InChI Key |

YDMKWHGXAARJJK-AWEZNQCLSA-N |

Isomeric SMILES |

C1CN(C[C@H]1F)C2=C(C=C(C=N2)C3=NC(=NC=C3)NC4=CN=C(C=C4)N)C#N |

Canonical SMILES |

C1CN(CC1F)C2=C(C=C(C=N2)C3=NC(=NC=C3)NC4=CN=C(C=C4)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An Inquiry into the Chemical Identity of DMX-129

A comprehensive search of publicly available scientific and chemical databases has yielded no specific chemical entity identified as "DMX-129" intended for pharmaceutical or research applications. This suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed compound designation, or potentially a misnomer for a different agent.

While a definitive technical guide on "this compound" cannot be constructed without a known chemical structure and associated data, this report will detail the findings from the search and provide context on related, but distinct, entities that were identified.

Search Synopsis

Initial and broadened searches for "this compound" across chemical databases, scientific literature, and patent filings did not retrieve a unique chemical structure or pharmacological data corresponding to this identifier. The search results did, however, consistently point to a few unrelated items:

-

Deconex DMX and M-End DMX: These are brand names for over-the-counter cough and cold medications. The "DMX" in this context is a branding component and refers to the presence of Dextromethorphan, a common cough suppressant. These products are combination therapies and not a single chemical entity referred to as this compound.[1][2][3][4][5]

-

Kenwood DMX129BT/DAB: These are model numbers for a car audio and multimedia receiver.[6][7][8][9][10]

-

Data Matrix Code: In the context of 2D Data Matrix codes, the value 129 is used to signify the end of a message.[11]

-

Iodine-129: A long-lived radioisotope of iodine (¹²⁹I), used in various scientific dating applications.[12][13][14][15][16]

None of these findings are relevant to a specific chemical compound for drug development as implied by the user's request for an in-depth technical guide.

Implications for Researchers

The absence of public information on a compound labeled "this compound" leads to several possibilities:

-

Internal Compound Code: "this compound" may be an internal designation used by a pharmaceutical company or research institution for a compound in the early stages of development. Such information is typically proprietary and not publicly disclosed until a later stage, such as a patent application or clinical trial registration.

-

Incorrect Nomenclature: The identifier "this compound" could be a misspelling or an alternate, non-standard name for a known compound. Chemical entities are most reliably identified by their Chemical Abstracts Service (CAS) number, IUPAC name, or International Nonproprietary Name (INN).

-

Discontinued Project: The compound may have been part of a research program that has since been discontinued, and therefore, no information was ever placed in the public domain.

Recommendations for Further Inquiry

For researchers and scientists seeking information on "this compound," the following steps are recommended:

-

Verify the Source: Double-check the source of the name "this compound." If it was mentioned in a presentation, publication, or internal document, confirm the spelling and context.

-

Seek Additional Identifiers: Attempt to find a CAS number, IUPAC name, or any other chemical identifier that may be associated with "this compound."

-

Contact the Source Organization: If the compound is known to be associated with a specific company or research group, direct inquiry may be the only way to obtain further information, subject to confidentiality agreements.

Without a confirmed chemical structure for "this compound," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Should a verifiable chemical identity for "this compound" become available, a comprehensive technical report could be generated.

References

- 1. drugs.com [drugs.com]

- 2. drugs.com [drugs.com]

- 3. Deconex DMX: Uses, Side Effects, Dosage & Reviews [goodrx.com]

- 4. Deconex DMX Tablet (Dextromethorphan Hydrobromide, Guaifenesin, Phenylephrine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. M-End DMX Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. gzhls.at [gzhls.at]

- 7. crutchfield.com [crutchfield.com]

- 8. DMX129BT | Navigation and Multimedia | Car Audio | Car Entertainment | KENWOOD USA [kenwood.com]

- 9. AV Multi-mediasystemen • DMX129DAB Kenmerken • KENWOOD Nederland [kenwood.nl]

- 10. AV Multimedia systems • DMX129BT Specifications • KENWOOD Europe [kenwood.eu]

- 11. Data Matrix - Wikipedia [en.wikipedia.org]

- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 13. Iodine-129 - Wikipedia [en.wikipedia.org]

- 14. Iodide ion I-129 | I- | CID 71587249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Iodine-129 | I | CID 175671713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

mechanism of action of DMX-129

The identifier "DMX-129" is ambiguous and has been associated with several distinct investigational compounds in scientific literature and clinical development. This guide provides a detailed overview of the mechanism of action for each of these agents, based on publicly available data. Researchers and drug development professionals should verify the specific compound of interest before proceeding.

Disambiguation of "this compound"

Due to the lack of a unique molecule corresponding to "this compound," this document addresses the following potential candidates:

-

DMXAA (Vadimezan): A potent murine STING agonist.

-

MM-129: A dual inhibitor of BTK and PD-L1.

-

AGMB-129 (Ontunisertib): A gastrointestinally-restricted ALK5 inhibitor.

-

EBC-129: An antibody-drug conjugate targeting CEACAM5/6.

-

MCLA-129: A bispecific antibody targeting EGFR and c-Met.

-

BIIB129: A brain-penetrant BTK inhibitor.

DMXAA (5,6-dimethylxanthenone-4-acetic acid; Vadimezan)

Mechanism of Action: DMXAA is a xanthenone-4-acetic acid derivative that acts as a potent agonist of the murine Stimulator of Interferon Genes (STING) pathway.[1] It does not, however, activate the human STING pathway, which led to its failure in human clinical trials. In mice, DMXAA intercalates into the DNA of tumor cells, but its primary anti-tumor effect is mediated through the activation of the STING pathway in host immune cells, particularly tumor-associated macrophages (TAMs).

Activation of STING by DMXAA in murine models leads to the production of type I interferons and other pro-inflammatory cytokines.[1] This results in two key anti-tumor effects:

-

Vascular Disruption: DMXAA stimulates TAMs to produce cytokines that lead to the disruption of the tumor vasculature, cutting off the tumor's blood supply.[1]

-

Immune Modulation: It can repolarize M2-like (pro-tumor) macrophages to an M1-like (anti-tumor) phenotype.[1]

Signaling Pathway:

Caption: DMXAA signaling pathway in murine models.

Experimental Protocols:

-

In vivo vascular disruption studies: Murine tumor models (e.g., non-small cell lung cancer) are established in mice (e.g., 129/Sv). A single intraperitoneal (i.p.) dose of DMXAA (e.g., 25 mg/kg) or a vehicle control (e.g., DMSO) is administered. Tumor perfusion and signal intensity are monitored using imaging techniques like bioluminescence imaging at baseline and at various time points post-injection (e.g., 6 and 24 hours).[1] Histological analysis of tumor sections is also performed to assess vascular damage.

Quantitative Data:

| Parameter | Value | Model System | Reference |

| In vivo dose | 25 mg/kg | 129/Sv mice with subcutaneous tumors | [1] |

MM-129

Mechanism of Action: MM-129 is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and Programmed Death-Ligand 1 (PD-L1).[2] Its anti-cancer activity is being investigated in colon cancer.[2][3] The inhibition of the BTK/PI3K/AKT/mTOR signaling pathway is a key aspect of its mechanism.[2] By targeting this pathway, MM-129 can inhibit tumor cell proliferation and survival. The dual inhibition of PD-L1 suggests a potential role in modulating the tumor microenvironment and enhancing anti-tumor immunity.

Signaling Pathway:

Caption: MM-129 inhibitory pathway.

Experimental Protocols:

-

In vivo toxicity and efficacy studies: Zebrafish and rodent models (e.g., mice) are used. For efficacy, tumor xenografts (e.g., DLD-1 and HT-29 human colon cancer cells) are established in immunocompromised mice. MM-129 is administered at an effective dose (e.g., 10 μmol/kg), and tumor development is monitored.[3] For safety and toxicity, hematological and biochemical parameters, as well as liver and renal function, are assessed after a 14-day administration period.[2][3]

-

Pharmacokinetic studies: In vivo studies in Wistar rats are conducted to assess pharmacokinetic properties. After intraperitoneal administration, blood samples are collected at various time points to determine absorption and bioavailability.[2][3]

Quantitative Data:

| Parameter | Value | Model System | Reference |

| Anticancer effective dose | 10 μmol/kg | Mice | [2][3] |

| Bioavailability | 68.6% | Wistar rats (intraperitoneal) | [2][3] |

AGMB-129 (Ontunisertib)

Mechanism of Action: AGMB-129, also known as Ontunisertib, is an oral, small molecule, gastrointestinally-restricted inhibitor of ALK5 (also known as TGF-β receptor 1, TGFβR1).[4] It is being developed for the treatment of Fibrostenosing Crohn's Disease (FSCD).[4] The transforming growth factor-beta (TGF-β) pathway is a major driver of fibrosis. By inhibiting ALK5 in the gastrointestinal tract, Ontunisertib aims to reduce fibrosis locally.[4] A key feature of this drug is its rapid first-pass metabolism in the liver, which prevents significant systemic exposure and is expected to result in an improved safety profile compared to systemic ALK5 inhibitors.[4]

Signaling Pathway:

Caption: AGMB-129 (Ontunisertib) mechanism of action.

Experimental Protocols:

-

Phase 1 Clinical Trial (Healthy Volunteers): A study involving single ascending dose (SAD), multiple ascending dose (MAD), and food-effect (FE) stages. A total of 82 healthy subjects were randomized to receive single or multiple daily oral doses of ontunisertib or placebo. Safety, tolerability, and pharmacokinetics (local and systemic exposure) were assessed.[4]

-

Phase 2a Clinical Trial (STENOVA - NCT05843578): A randomized, double-blind, placebo-controlled study in patients with symptomatic FSCD. Patients receive one of two doses of ontunisertib (e.g., 200mg twice-daily or 100mg once-daily) or placebo for 12 weeks on top of standard of care. The primary endpoint is safety and tolerability. Target engagement is measured by transcriptomics in mucosal biopsies.[4]

Quantitative Data:

| Parameter | Value | Study Population | Reference |

| Phase 2a Doses | 200mg BID or 100mg QD | Patients with Fibrostenotic Crohn's Disease | [4] |

| Phase 2a Enrollment | 103 patients | Patients with Fibrostenotic Crohn's Disease | [4] |

| Phase 1 Enrollment | 82 subjects | Healthy volunteers | [4] |

EBC-129

Mechanism of Action: EBC-129 is a first-in-class antibody-drug conjugate (ADC) that targets a specific N256-glycosylation site on both carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5) and CEACAM6.[5][6] These proteins are overexpressed in various solid tumors, including pancreatic ductal adenocarcinoma (PDAC), and are implicated in tumor cell migration and invasion.[5] EBC-129 consists of a fully humanized monoclonal antibody linked to the cytotoxic agent monomethyl auristatin E (MMAE) via a cleavable linker, with a drug-to-antibody ratio of 4.[5] Upon binding to CEACAM5/6 on cancer cells, EBC-129 is internalized, and the MMAE payload is released, leading to cancer cell death.[6] The antibody component also possesses inherent antibody-dependent cellular cytotoxicity (ADCC) activity.[5]

Mechanism of Action Workflow:

Caption: EBC-129 mechanism of action workflow.

Experimental Protocols:

-

Phase 1 Clinical Trial (NCT05701527): An open-label, dose-escalation and expansion study in patients with advanced solid tumors.[7] Patients with unresectable locally advanced or metastatic solid tumors with confirmed CEACAM5/6 expression are enrolled.[5] EBC-129 is administered intravenously every 3 weeks at escalating doses (e.g., 1.8, 2.0, or 2.2 mg/kg).[5] The primary objective is to assess safety and determine the recommended Phase 2 dose (RP2D). Secondary objectives include evaluating anti-tumor activity (Objective Response Rate, Disease Control Rate, Progression-Free Survival).[5]

Quantitative Data from Phase 1 Trial in PDAC:

| Parameter | Value | Dose | Patient Population | Reference |

| Objective Response Rate (ORR) | 20% | Overall | Heavily pretreated metastatic PDAC | [5] |

| Disease Control Rate (DCR) | 71.4% | Overall | Heavily pretreated metastatic PDAC | [5] |

| Median Progression-Free Survival (PFS) | 12.9 weeks | Overall | Heavily pretreated metastatic PDAC | [5] |

| ORR | 25% | 1.8 mg/kg | Heavily pretreated metastatic PDAC | [5] |

| Median PFS | 19.1 weeks | 1.8 mg/kg | Heavily pretreated metastatic PDAC | [5] |

| ORR | 20% | 2.2 mg/kg | Heavily pretreated metastatic PDAC | [5] |

| Median PFS | 12.1 weeks | 2.2 mg/kg | Heavily pretreated metastatic PDAC | [5] |

| Recommended Phase 2 Doses | 1.8 and 2.2 mg/kg | [5] |

MCLA-129

Mechanism of Action: MCLA-129 is a human bispecific antibody that simultaneously targets the epidermal growth factor receptor (EGFR) and the c-Met receptor. It is being investigated in a Phase 1/2 clinical trial for patients with advanced non-small cell lung cancer (NSCLC) and other advanced solid tumors.[8] The rationale for dual targeting of EGFR and c-Met is to overcome resistance mechanisms that can arise from the activation of either pathway.

Signaling Pathway:

Caption: MCLA-129 dual targeting mechanism.

Experimental Protocols:

-

Phase 1/2 Clinical Trial (NCT04930432): A multi-center, open-label study of MCLA-129 monotherapy.[8] Part 1 is a dose-escalation and expansion phase in patients with advanced solid tumors to determine safety and the recommended Phase 2 dose. Part 2 is a Phase 2 cohort expansion to further evaluate efficacy and safety in specific patient sub-cohorts, such as those with advanced NSCLC. MCLA-129 is administered via intravenous infusion every two weeks in a 28-day cycle.[8]

BIIB129

Mechanism of Action: BIIB129 is a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[9] It is being developed for the treatment of multiple sclerosis (MS). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and the activation of myeloid cells, both of which are involved in the inflammatory processes that drive MS. By inhibiting BTK, BIIB129 is expected to modulate the adaptive and innate immune responses in the central nervous system.[9] Its brain-penetrant nature is a key feature for treating a CNS disease like MS.

Signaling Pathway:

Caption: BIIB129 mechanism of action in MS.

Experimental Protocols:

-

Preclinical in vivo models: Efficacy has been demonstrated in disease-relevant preclinical models of B-cell proliferation in the central nervous system.[9] These likely include models of experimental autoimmune encephalomyelitis (EAE) in rodents, a common model for MS.

Quantitative Data:

-

No specific quantitative data such as IC50 values or in vivo efficacy percentages are available in the provided search results. The compound is described as having a high kinome selectivity and a favorable safety profile for clinical development.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Toxicity and Safety of MM-129-First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. AGMB-129 – Agomab Therapeutics [agomab.com]

- 5. targetedonc.com [targetedonc.com]

- 6. First Made-in-Singapore Antibody-Drug Conjugate Approved to Enter Clinical Trials [a-star.edu.sg]

- 7. Facebook [cancer.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Targets of DMX-129: A Technical Guide for Drug Development Professionals

Introduction

DMX-129 has been identified as a potent, small-molecule inhibitor targeting two key enzymes in inflammatory and oncogenic signaling pathways: IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1). This technical guide provides an in-depth overview of the biological target identification of this compound, including its mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize its activity. The information presented is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and inflammation.

Core Target Profile of this compound

Biochemical assays have demonstrated that this compound is a dual inhibitor of IKKε and TBK1, exhibiting potent activity against both kinases.

Table 1: Biochemical Potency of this compound

| Target Kinase | IC50 (nM) | Assay Type |

| IKKε | < 30 | Time-Resolved Fluorescence-Based Lanthascreen |

| TBK1 | < 30 | Time-Resolved Fluorescence-Based Lanthascreen |

Data sourced from patent literature and supplier information, representing a summary of inhibitory activity. More detailed dose-response studies would be required for a full pharmacological profile.

Signaling Pathways Modulated by this compound

IKKε and TBK1 are critical nodes in the innate immune signaling cascade and also play significant roles in cell survival pathways, particularly in cancer. This compound, by inhibiting these kinases, can modulate these downstream pathways.

Innate Immune Signaling

IKKε and TBK1 are essential for the production of type I interferons (IFNs) in response to viral and bacterial infections. They are activated downstream of Toll-like receptors (TLRs) and cytosolic sensors such as RIG-I and cGAS. Once activated, they phosphorylate and activate the transcription factors IRF3 and IRF7, leading to the expression of IFN-α and IFN-β.

Cancer Cell Survival Pathways

In certain cancer contexts, IKKε and TBK1 can promote cell survival and proliferation through the activation of the AKT signaling pathway and subsequent modulation of downstream effectors. Inhibition of IKKε and TBK1 by this compound can therefore lead to reduced cancer cell viability.

Experimental Protocols

The following are representative protocols for the biochemical and cellular characterization of this compound or similar dual IKKε/TBK1 inhibitors.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence-Based Lanthascreen)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a target kinase.

Materials:

-

Recombinant human IKKε or TBK1 enzyme

-

Fluorescein-labeled substrate peptide

-

Terbium-labeled phosphospecific antibody

-

ATP

-

Assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound or test compound

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the kinase and the fluorescein-labeled substrate peptide in assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate for a defined period (e.g., 20 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding EDTA.

-

Add the terbium-labeled phosphospecific antibody.

-

Incubate to allow for antibody binding.

-

Read the plate on a fluorescence plate reader, measuring the FRET signal (emission at 520 nm and 495 nm with excitation at 340 nm).

-

Calculate the emission ratio (520/495) to determine the level of substrate phosphorylation and calculate IC50 values.

Cell-Based IRF3 Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of IRF3 in a cellular context, a direct downstream event of IKKε/TBK1 activation.

Materials:

-

A relevant cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., Lipopolysaccharide - LPS)

-

This compound or test compound

-

Lysis buffer

-

Antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, and a loading control (e.g., anti-β-actin)

-

Secondary antibodies conjugated to HRP

-

Western blotting equipment and reagents

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 1 hour.

-

Wash the cells with cold PBS and lyse them.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities to determine the ratio of phosphorylated IRF3 to total IRF3.

Summary and Future Directions

This compound is a potent dual inhibitor of IKKε and TBK1, with the potential for therapeutic application in diseases driven by aberrant activity of these kinases, such as certain cancers and inflammatory conditions. The methodologies outlined in this guide provide a framework for the further characterization of this compound and similar compounds. Future studies should focus on comprehensive kinase selectivity profiling to assess off-target effects, detailed investigation of its effects in various disease-relevant cellular models, and in vivo efficacy and pharmacokinetic/pharmacodynamic studies to establish a clear path towards clinical development.

An In-depth Technical Guide to the Physicochemical Properties of DMX-129

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMX-129 is a potent and selective small molecule inhibitor of IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1).[1] These non-canonical IκB kinases are pivotal regulators of innate immune signaling pathways, particularly those leading to the production of type I interferons. Their involvement in a range of cellular activities, including inflammation, autophagy, and oncogenesis, establishes them as significant targets for therapeutic development. This technical guide offers a thorough overview of the known physicochemical characteristics of this compound, detailed experimental procedures for its analysis, and a visual depiction of its associated signaling pathways.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Not available in search results | |

| Synonyms | Not available in search results | |

| CAS Number | 1623123-95-4 | [1][2] |

| Molecular Formula | C₁₉H₁₇FN₈ | [1] |

| Molecular Weight | 376.39 g/mol | [1] |

| Appearance | Solid (assumed) | |

| Melting Point | Not available in search results | |

| Solubility | Soluble in DMSO | [1] |

| Water solubility not specified | ||

| Ethanol solubility not specified | ||

| pKa | Not available in search results | |

| IC₅₀ (IKKε) | <30 nM | [1] |

| IC₅₀ (TBK1) | <30 nM | [1] |

Signaling Pathways

This compound exerts its effects by targeting IKKε and TBK1, which are central kinases in the signaling cascades initiated by pathogen-associated molecular patterns (PAMPs), such as viral or bacterial nucleic acids. These pathways result in the activation of key transcription factors, including Interferon Regulatory Factor 3 (IRF3) and NF-κB, which in turn drive the expression of type I interferons and other inflammatory cytokines.

References

DMX-129: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for DMX-129, a potent inhibitor of I-kappa-B kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1). The information is curated for researchers, scientists, and professionals involved in drug development, offering critical data for experimental design and formulation.

Core Compound Information

| Parameter | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 1623123-95-4 | [1] |

| Molecular Formula | C19H17FN8 | [1] |

| Molecular Weight | 376.39 g/mol | [1] |

| Mechanism of Action | Inhibitor of IKKε and TBK1 | [1] |

Solubility Profile

Currently, publicly available quantitative solubility data for this compound in various solvents is limited. Vendor datasheets indicate that the compound is soluble in Dimethyl Sulfoxide (DMSO). For a related 6-aminopyrazolopyrimidine derivative, TBK1/IKKε-IN-4, solubility has been reported in mixed solvent systems, suggesting that this compound may also require co-solvents for enhanced solubility in aqueous solutions.[1]

Table 1: Reported Solubility of this compound

| Solvent | Concentration | Observations |

| DMSO | Not specified | Soluble |

Further experimental determination of this compound solubility in a range of pharmaceutically relevant solvents (e.g., water, ethanol, saline, and various buffer systems) is essential for advancing its preclinical and clinical development.

Stability Landscape

The stability of this compound has been described under specific storage conditions, providing foundational knowledge for its handling and long-term storage.

Table 2: Stability of this compound

| Form | Storage Temperature | Duration |

| Powder | -20°C | 2 years |

| In DMSO | 4°C | 2 weeks |

| In DMSO | -80°C | 6 months |

These data indicate that this compound is relatively stable as a solid powder at low temperatures. In DMSO, its stability is time and temperature-dependent, with greater longevity at -80°C.

Experimental Protocols

Detailed, validated experimental protocols for the solubility and stability-indicating assays of this compound are not extensively available in the public domain. The primary source for such information is likely to be within patent literature, specifically patent WO2014128486A1, which is frequently cited in relation to this compound. Researchers are encouraged to consult the full text of this patent for detailed experimental procedures.

In the absence of a specific, validated stability-indicating assay for this compound, a general methodological approach based on established practices for small molecule kinase inhibitors can be adopted.

General Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) and its degradation products over time, without interference from excipients or other components.

Objective: To develop and validate an HPLC method to assess the stability of this compound.

Methodology:

-

Column Selection: A reversed-phase column (e.g., C18) is typically suitable for compounds with the polarity of this compound.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation of the parent compound from its potential degradants.

-

Detector: A UV detector is commonly used. The detection wavelength should be set at the maximum absorbance of this compound.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the assay, this compound should be subjected to forced degradation under various stress conditions:

-

Acidic Hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: e.g., 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: e.g., solid drug at 105°C for 24 hours.

-

Photolytic Degradation: e.g., exposure to UV light (254 nm) and fluorescent light.

-

-

Method Validation: The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Signaling Pathway and Experimental Workflow

The development of inhibitors for IKKε and TBK1, such as this compound, is rooted in the understanding of the innate immune signaling pathway they regulate.

Caption: IKKε/TBK1 Signaling Pathway and the inhibitory action of this compound.

The following workflow outlines a typical process for evaluating the solubility and stability of a compound like this compound.

Caption: A generalized workflow for determining the solubility and stability of this compound.

Conclusion

The available data provides a foundational understanding of the stability of this compound in its solid form and in DMSO. However, a comprehensive solubility profile in aqueous and other pharmaceutically relevant solvents is a critical data gap that needs to be addressed through further experimental work. The development and validation of a specific stability-indicating assay are paramount for accurate assessment of its long-term stability and for formulation development. Researchers are strongly advised to consult the primary patent literature for detailed experimental protocols that can guide these essential studies.

References

In Vitro Characterization of DMX-129: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of DMX-129, a potent inhibitor of I-kappa-B kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK-1). The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the biochemical and cellular properties of this compound.

Quantitative Data Summary

This compound has been identified as a highly potent dual inhibitor of the non-canonical IκB kinases, IKKε and TBK-1. The primary quantitative measure of its inhibitory activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity.

| Target Kinase | IC50 (nM) | Reference |

| IKKε | < 30 | [1] |

| TBK-1 | < 30 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of IKKε and TBK-1. These two kinases are key components of the innate immune system, particularly in the signaling pathway initiated by the detection of cytosolic double-stranded DNA (dsDNA). This pathway, known as the cGAS-STING pathway, is crucial for the production of type I interferons (IFNs) and other inflammatory cytokines in response to viral and bacterial infections, as well as cellular damage.[2][3][4][5]

The canonical cGAS-STING signaling pathway can be summarized as follows:

-

dsDNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to dsDNA present in the cytoplasm.[2]

-

Second Messenger Synthesis: Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2]

-

STING Activation: cGAMP binds to the adaptor protein Stimulator of Interferon Genes (STING), which is located on the membrane of the endoplasmic reticulum (ER). This binding event induces a conformational change in STING.[2][4]

-

Trafficking and Recruitment: Activated STING translocates from the ER to the Golgi apparatus. This serves as a scaffold to recruit and activate TBK-1.[2][4]

-

IRF3 Phosphorylation: TBK-1, and its homolog IKKε, then phosphorylate the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][4]

-

Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines.[2][4]

By inhibiting IKKε and TBK-1, this compound effectively blocks the phosphorylation of IRF3, thereby preventing the downstream production of type I interferons and mitigating the inflammatory response.

Experimental Protocols

The following are representative protocols for the in vitro characterization of IKKε and TBK-1 inhibitors like this compound. The specific experimental details for the characterization of this compound can be found in the patent WO2014128486A1.[1]

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified kinase. A common method is a radiometric assay using a peptide substrate.

Objective: To determine the IC50 value of this compound against IKKε and TBK-1.

Materials:

-

Recombinant human IKKε and TBK-1 enzymes

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Peptide substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP (radiolabeled ATP)

-

This compound (serially diluted in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, peptide substrate, and kinase buffer in each well of a 96-well plate.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for Downstream Signaling

Cell-based assays are essential to confirm that the inhibitor is active in a cellular context and can modulate the intended signaling pathway. A common approach is to measure the inhibition of cytokine production in response to a stimulus that activates the cGAS-STING pathway.

Objective: To assess the ability of this compound to inhibit the production of a downstream cytokine (e.g., IFN-β) in a cellular model.

Materials:

-

A suitable cell line (e.g., human monocytic THP-1 cells)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., a synthetic dsDNA analog like poly(dA:dT) or cGAMP)

-

This compound (serially diluted in DMSO)

-

ELISA kit for the detection of the target cytokine (e.g., human IFN-β)

-

96-well cell culture plates

-

Lysis buffer (for transfection, if needed)

-

Transfection reagent (if using a dsDNA analog)

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.

-

Pre-treat the cells with serially diluted this compound or DMSO (vehicle control) for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with the chosen agonist. If using a dsDNA analog, it may need to be transfected into the cells using a suitable transfection reagent to reach the cytoplasm.

-

Incubate the cells for a sufficient time to allow for cytokine production and secretion (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production for each concentration of this compound relative to the stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is a potent dual inhibitor of IKKε and TBK-1, key kinases in the cGAS-STING pathway of the innate immune system. The in vitro characterization of this compound, through biochemical and cell-based assays, is crucial for understanding its mechanism of action and therapeutic potential in diseases driven by aberrant activation of this pathway, such as autoimmune disorders and certain cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other inhibitors of the IKKε/TBK-1 axis.

References

Preliminary Toxicity Screening of MM-129: A Technical Guide

Disclaimer: The initial request specified "DMX-129." However, publicly available scientific literature extensively details the preclinical toxicity of a closely named compound, MM-129 . This guide focuses on MM-129, a novel dual inhibitor of Bruton's tyrosine kinase (BTK) and Programmed Death-Ligand 1 (PD-L1), which also affects the PI3K/AKT/mTOR pathway.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

MM-129 is a 1,2,4-triazine derivative under investigation as a potential therapeutic agent for colon cancer.[1][5] Preclinical safety and toxicity evaluations have been conducted using rodent and zebrafish models to establish its preliminary safety profile. The compound exhibits a favorable pharmacokinetic profile with rapid absorption and a bioavailability of 68.6% following intraperitoneal administration in rats.[1][2][6] Acute and sub-chronic toxicity studies in mice indicate that MM-129 is well-tolerated at its effective anticancer dose of 10 µmol/kg.[2][6] Higher doses were associated with transient, dose-dependent signs of toxicity and increased mortality in long-term studies.[6] Zebrafish embryo studies further support a favorable safety profile, with no sublethal effects observed at a concentration of 10 µM.[1][2] This guide provides a comprehensive overview of the key toxicity studies, their methodologies, and the associated findings.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preliminary toxicity screening of MM-129.

Table 1: In Vivo Toxicity Studies in Mice

| Study Type | Dosing Regimen | Dose Level (µmol/kg) | Key Observations | Reference |

| Short-Term (24h) | Single i.p. injection | 10, 20, 40 | No mortality or signs of toxicity at any dose. Transient, dose-dependent sedation, ataxia, and inhibition of motor activity at higher doses. | [6] |

| Long-Term (14-day) | Daily i.p. injections | 10 | No mortality or signs of toxicity. Normal hematological, biochemical, liver, and renal function parameters at study conclusion. | [1][2][6] |

| 20 | 40% mortality within the first week. Clinical signs included low hypoactivity. | [6] | ||

| 40 | 60% mortality. Pronounced clinical signs including hypoactivity, asthenia, and piloerection. | [6] |

Table 2: Zebrafish Embryo Toxicity Study

| Assay Type | Concentration (µM) | Observation Period | Key Findings | Reference |

| Embryo Viability | 10 | Up to 120 hpf | No sublethal effects detected. | [1][2] |

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Route of Administration | Value | Reference |

| Bioavailability | Intraperitoneal (i.p.) | 68.6% | [1][2][6] |

Experimental Protocols

Murine Acute and Sub-Chronic Toxicity Assessment

Objective: To evaluate the safety and tolerability of MM-129 after single (acute) and repeated (sub-chronic) intraperitoneal administrations in mice.

Animal Model:

-

Species: Mouse (strain not specified in source)

-

Health Status: Healthy, pathogen-free

Methodology:

-

Acclimatization: Animals were acclimatized to laboratory conditions before the start of the study.

-

Grouping: Animals were randomly assigned to control (vehicle) and treatment groups.

-

Dose Preparation: MM-129 was prepared in a suitable vehicle for intraperitoneal injection.

-

Administration:

-

Short-Term Study: A single intraperitoneal injection of MM-129 was administered at doses of 10, 20, and 40 µmol/kg.

-

Long-Term Study: MM-129 was administered daily via intraperitoneal injection for 14 consecutive days at doses of 10, 20, and 40 µmol/kg.

-

-

Clinical Observations:

-

Animals were observed for clinical signs of toxicity, including changes in behavior (sedation, ataxia, motor activity), physical appearance (piloerection), and general health (asthenia).

-

Observations were conducted continuously for the first few hours post-administration and then daily for the duration of the study.

-

Mortality was recorded daily.

-

-

Endpoint Analysis (Long-Term Study):

-

At the end of the 14-day period, blood samples were collected for hematological and biochemical analysis to assess liver and renal function.

-

Zebrafish Embryo Toxicity Assay

Objective: To assess the potential developmental toxicity of MM-129 using a zebrafish embryo model.

Animal Model:

-

Species: Zebrafish (Danio rerio) embryos

-

Age: 0-2 hours post-fertilization (hpf)

Methodology:

-

Assay Setup: Healthy, fertilized zebrafish embryos were placed in multi-well plates containing embryo medium.

-

Compound Exposure: Embryos were exposed to MM-129 at a concentration of 10 µM. A control group with embryo medium alone was run in parallel.

-

Incubation: The plates were incubated under standard conditions (e.g., 28.5°C).

-

Developmental Assessment: Embryos were observed under a stereomicroscope at regular intervals up to 120 hpf.

-

Endpoints Evaluated: Sublethal endpoints such as mortality, hatching rate, heart rate, and morphological abnormalities were assessed. The study reported no sublethal effects at the tested concentration.[1]

Visualizations: Signaling Pathways and Workflows

MM-129 Mechanism of Action: Signaling Pathway

Caption: MM-129 inhibits BTK, PI3K, and PD-L1, disrupting tumor survival and immune evasion.

Experimental Workflow for In Vivo Toxicity Assessment

Caption: Workflow for conducting murine in vivo toxicity studies of MM-129.

References

- 1. Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Toxicity and Safety of MM-129-First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MM-129 as a Novel Inhibitor Targeting PI3K/AKT/mTOR and PD-L1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBC-129 is a novel, first-in-class antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of advanced solid tumors.[1][2][3] This technical guide provides a comprehensive overview of EBC-129, including its mechanism of action, preclinical and clinical data, and the signaling pathways it modulates. EBC-129 selectively targets a specific N256-glycosylation site conserved on both carcinoembryonic antigen-related cell adhesion molecules (CEACAM) 5 and 6, which are overexpressed in a variety of solid tumors and are implicated in tumor progression and metastasis.[1][4] The targeted delivery of the potent microtubule inhibitor, monomethyl auristatin E (MMAE), to cancer cells leads to cell cycle arrest and apoptosis.[3][] This document is intended to serve as a resource for researchers and drug development professionals interested in the science and therapeutic potential of EBC-129 and related compounds.

Introduction to EBC-129

EBC-129 is an investigational antibody-drug conjugate developed in Singapore that has received Fast Track Designation from the U.S. Food and Drug Administration (FDA) for the treatment of pancreatic ductal adenocarcinoma (PDAC).[4][6] It is composed of a fully humanized monoclonal antibody that specifically recognizes a glycosylated epitope on CEACAM5 and CEACAM6, linked to the cytotoxic payload MMAE via a cleavable linker.[2] This targeted approach allows for the selective destruction of cancer cells while sparing healthy tissues, potentially leading to a more favorable safety profile compared to traditional chemotherapy.[2]

The unique targeting of a glycosylated form of CEACAM5/6 allows EBC-129 to act on a broader range of cancers, including those that express either CEACAM5 or CEACAM6 alone, or both.[2][6] Preclinical and early clinical data have shown encouraging anti-tumor activity in heavily pretreated patient populations, particularly in PDAC.[1][7]

Mechanism of Action

The mechanism of action of EBC-129 is a multi-step process designed for targeted cancer cell cytotoxicity:

-

Binding to Target Antigens: The monoclonal antibody component of EBC-129 binds with high specificity to the N256-glycosylated epitope on CEACAM5 and CEACAM6 proteins expressed on the surface of tumor cells.[1][4]

-

Internalization: Upon binding, the EBC-129-antigen complex is internalized into the cancer cell.[2]

-

Payload Release: Inside the cell, the cleavable linker is processed, releasing the active cytotoxic agent, MMAE.[]

-

Microtubule Disruption: MMAE, a potent antimitotic agent, binds to tubulin and inhibits its polymerization, leading to the disruption of the microtubule network.[]

-

Cell Cycle Arrest and Apoptosis: The disruption of microtubules results in a G2/M phase cell cycle arrest, ultimately triggering programmed cell death (apoptosis).[3][8]

-

Bystander Effect: The released MMAE may also be able to diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the bystander effect.

In addition to its cytotoxic payload delivery, the antibody component of EBC-129 may also exert anti-tumor effects through antibody-dependent cellular cytotoxicity (ADCC).[1]

Signaling Pathways of CEACAM5 and CEACAM6

CEACAM5 and CEACAM6 are glycosylphosphatidylinositol (GPI)-anchored proteins that are overexpressed in a wide range of human tumors.[9] Their overexpression is often associated with poor prognosis and is known to play a role in cell adhesion, migration, invasion, and inhibition of apoptosis.[9]

CEACAM5 and CEACAM6 can modulate intracellular signaling through their association with other membrane proteins, such as integrins, within lipid rafts.[9] This can lead to the activation of several downstream signaling cascades, including:

-

TGF-β Signaling: CEACAM5 and CEACAM6 have been identified as major target genes for Smad3-mediated transforming growth factor-beta (TGF-β) signaling.[10][11]

-

Integrin Signaling: Co-localization of CEACAM5/6 with integrins can activate pathways involving integrin-linked kinase (ILK), phosphoinositide 3-kinase (PI3K), and Akt, which promote cell survival and proliferation.[9]

-

Src Family Kinases: CEACAM6 can activate the Src/focal adhesion kinase axis, contributing to resistance to anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix).

Quantitative Data from Clinical Trials

EBC-129 is currently being evaluated in a Phase 1 clinical trial (NCT05701527) in patients with advanced solid tumors.[12][13] The study consists of a dose-escalation phase and a dose-expansion phase, with EBC-129 administered as a monotherapy and in combination with pembrolizumab.[14][15]

Table 1: Phase 1 Clinical Trial Efficacy Data in Pancreatic Ductal Adenocarcinoma (PDAC) [1][7]

| Endpoint | All Evaluable Patients (n=20) | 1.8 mg/kg Dose (n=8) | 2.2 mg/kg Dose (n=10) |

| Objective Response Rate (ORR) | 20% | 25% | 20% |

| Disease Control Rate (DCR) | 71.4% | - | - |

| Median Progression-Free Survival (PFS) | 12.9 weeks | 19.1 weeks | 12.1 weeks |

Table 2: Phase 1 Dose Escalation Cohorts [1]

| Dose Level |

| 0.3 mg/kg |

| 0.6 mg/kg |

| 1.2 mg/kg |

| 1.8 mg/kg |

| 2.0 mg/kg |

| 2.2 mg/kg |

Experimental Protocols

Detailed experimental protocols for the clinical development of EBC-129 are proprietary. However, based on publicly available information, the key methodologies employed in the Phase 1 clinical trial (NCT05701527) are outlined below.

5.1. Study Design

The Phase 1 study is a multi-center, open-label trial with four main parts: a dose-escalation phase (Part A), a dose-expansion phase with EBC-129 monotherapy (Part B), a dose-expansion phase with EBC-129 in combination with pembrolizumab (Part C), and a part to evaluate different dosing schedules (Part D).[14] EBC-129 is administered via intravenous infusion every 21 days.[12]

5.2. Patient Population

The study enrolls adult patients with locally advanced unresectable or metastatic solid tumors who have progressed on standard-of-care therapies.[14] Key inclusion criteria include an ECOG performance status of 0-1 (for most cohorts), adequate organ function, and measurable disease.[14]

5.3. Efficacy and Safety Assessments

-

Efficacy: Tumor responses are assessed according to RECIST v1.1 criteria.[1]

-

Safety: The safety and tolerability of EBC-129 are the primary endpoints, with adverse events graded according to NCI CTCAE.[1]

5.4. Biomarker Analysis

Tumor tissue is assessed for the expression of the N256-glycosylated CEACAM5/6 target using an analytically validated immunohistochemistry (IHC) assay.[4]

Conclusion and Future Directions

EBC-129 represents a promising new therapeutic strategy for patients with advanced solid tumors, particularly those with high unmet medical needs like pancreatic cancer. Its novel targeting of a glycosylated epitope on both CEACAM5 and CEACAM6, combined with the potent cytotoxicity of MMAE, provides a strong rationale for its continued development. The early clinical data are encouraging, demonstrating a manageable safety profile and signs of clinical activity.

Future research will focus on the continued clinical development of EBC-129, both as a monotherapy and in combination with other anti-cancer agents such as immune checkpoint inhibitors. Further investigation into the predictive value of the target biomarker and the mechanisms of resistance will be crucial for optimizing patient selection and treatment outcomes. A Phase 2 trial is planned to launch in 2026.[1]

References

- 1. targetedonc.com [targetedonc.com]

- 2. First Made-in-Singapore Antibody-Drug Conjugate Approved to Enter Clinical Trials [a-star.edu.sg]

- 3. Facebook [cancer.gov]

- 4. Experimental Drug Development Centre Granted U.S. FDA Fast Track Designation for Antibody-Drug Conjugate EBC-129 to Treat Pancreatic Ductal Adenocarcinoma - EDDC [eddc.sg]

- 6. US FDA approves Singapore’s first locally developed ADC for clinical trials - EDDC [eddc.sg]

- 7. A Study of EBC-129 in Advanced Solid Tumours [clin.larvol.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the tumour biology of the GPI-anchored carcinoembryonic antigen family members CEACAM5 and CEACAM6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CEACAM5 and CEACAM6 are major target genes for Smad3-mediated TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Experimental Drug Development Centre Granted U.S. FDA Fast Track Designation for Antibody-Drug Conjugate EBC-129 to Treat Pancreatic Ductal Adenocarcinoma [prnewswire.com]

- 14. Facebook [cancer.gov]

- 15. firstwordpharma.com [firstwordpharma.com]

An In-Depth Technical Guide to the DMX-129 Class of Molecules: Potent Inhibitors of IKKε and TBK1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DMX-129 class of molecules represents a promising new frontier in the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the core scientific principles underlying this class of molecules, with a specific focus on the lead compound, this compound. As potent and selective inhibitors of the non-canonical IκB kinases, IKKε (Inhibitor of nuclear factor kappa-B kinase epsilon) and TBK1 (TANK-binding kinase 1), these molecules offer a novel mechanistic approach to modulating key signaling pathways implicated in pathological processes. This document details the mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the relevant biological pathways to serve as a foundational resource for researchers in the field.

Introduction to the this compound Class and its Therapeutic Rationale

The this compound class of molecules are small molecule inhibitors targeting the serine/threonine kinases IKKε and TBK1. These kinases are central components of the innate immune system, playing a critical role in the production of type I interferons and other inflammatory cytokines in response to pathogenic threats. However, aberrant activation of the IKKε/TBK1 signaling axis has been implicated in the pathogenesis of various diseases.

In oncology, IKKε and TBK1 have been shown to promote the survival and proliferation of cancer cells, contribute to therapeutic resistance, and modulate the tumor microenvironment to suppress anti-tumor immunity.[1] In inflammatory diseases, dysregulation of this pathway can lead to chronic inflammation and tissue damage. Therefore, the development of selective inhibitors for IKKε and TBK1, such as this compound, presents a compelling therapeutic strategy.

This compound is a potent dual inhibitor of IKKε and TBK1.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-((5-cyclopropyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)amino)benzenesulfonamide |

| CAS Number | 1623123-95-4 |

| Molecular Formula | C19H17FN8 |

| Molecular Weight | 376.39 g/mol |

| IC50 (IKKε) | <30 nM |

| IC50 (TBK1) | <30 nM |

Mechanism of Action: The IKKε/TBK1 Signaling Pathway

IKKε and TBK1 are key downstream kinases in signaling pathways initiated by various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, these receptors trigger a signaling cascade that leads to the recruitment and activation of IKKε and TBK1.

The primary substrates of IKKε and TBK1 are the interferon regulatory factors (IRFs), IRF3 and IRF7. Phosphorylation of these IRFs by IKKε/TBK1 induces their dimerization and translocation to the nucleus, where they bind to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes (e.g., IFN-α and IFN-β), leading to their transcription.

In addition to their role in interferon production, IKKε and TBK1 can also activate the NF-κB signaling pathway, further contributing to the inflammatory response. The intricate signaling network regulated by IKKε and TBK1 is a critical control point in the innate immune response.

Signaling Pathway Diagram

Figure 1. Simplified diagram of the IKKε/TBK1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

To date, publicly available quantitative data for this compound is limited. The primary reported value is its potent inhibitory activity against its target kinases.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | IKKε | Biochemical | <30 | [2] |

| This compound | TBK1 | Biochemical | <30 | [2] |

Further preclinical data, including pharmacokinetic and in vivo efficacy data, are not yet publicly available for this compound. However, studies on other TBK1/IKKε inhibitors have demonstrated their potential in various disease models. For instance, the inhibitor momelotinib has shown efficacy in a murine model of acute myeloid leukemia. Additionally, a dual TBK1/IKKε inhibitor has been shown to potentiate the effects of anti-PD-L1 therapy in a xenograft model.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and other IKKε/TBK1 inhibitors.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is described in patent WO2014128486A1. While the full step-by-step procedure is extensive, the general synthetic strategy involves the construction of the core pyrimidine scaffold followed by subsequent functionalization. The synthesis of related pyrimidine compounds often involves the reaction of a β-ketoester with a guanidine derivative, followed by oxidation.

In Vitro Kinase Inhibition Assay

The potency of this compound against IKKε and TBK1 can be determined using a variety of in vitro kinase assay formats. The LanthaScreen™ Eu Kinase Binding Assay is a robust and sensitive method for measuring the binding affinity of inhibitors to their target kinases.

Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the active site of the kinase. When both the antibody and the tracer are bound to the kinase, a high FRET signal is generated. A test compound that competes with the tracer for binding to the kinase will cause a decrease in the FRET signal.

Materials:

-

Recombinant His-tagged IKKε or TBK1

-

LanthaScreen™ Eu-anti-His Antibody

-

Kinase Tracer 236

-

This compound (or other test compounds)

-

5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

Plate reader capable of time-resolved FRET measurements

Procedure:

-

Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.

-

Prepare Compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in 1X Kinase Buffer to the desired final concentrations.

-

Prepare Kinase/Antibody Mixture: Dilute the recombinant kinase and the Eu-anti-His antibody in 1X Kinase Buffer to the recommended concentrations.

-

Prepare Tracer Solution: Dilute the Kinase Tracer 236 in 1X Kinase Buffer to the recommended concentration.

-

Assay Assembly:

-

Add 5 µL of the diluted compound to the wells of a 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Figure 2. Workflow for the in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound class of molecules, exemplified by the potent dual IKKε/TBK1 inhibitor this compound, holds significant promise for the development of novel therapeutics. The well-defined mechanism of action, targeting a critical node in inflammatory and oncogenic signaling, provides a strong rationale for further investigation.

Future research should focus on a number of key areas:

-

Comprehensive Preclinical Evaluation: Detailed pharmacokinetic and pharmacodynamic studies of this compound in relevant animal models are crucial to understand its in vivo behavior and therapeutic potential.

-

Efficacy in Disease Models: Evaluation of this compound in a range of cancer and inflammatory disease models will be necessary to identify the most promising clinical indications.

-

Biomarker Development: The identification of predictive biomarkers will be essential for patient selection and for monitoring treatment response in future clinical trials.

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the this compound scaffold could lead to the development of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

This technical guide provides a solid foundation for researchers and drug developers interested in the this compound class of molecules. As our understanding of the complex roles of IKKε and TBK1 in health and disease continues to evolve, the therapeutic potential of targeting these kinases with selective inhibitors like this compound will undoubtedly become a major focus of translational research.

References

Methodological & Application

Application Notes and Protocols for MM-129 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-129 is a novel pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide, a derivative of 1,2,4-triazine, that has demonstrated significant anti-tumor activity, particularly against colorectal cancer.[4] It functions as a dual-mechanism inhibitor, targeting key signaling pathways involved in tumorigenesis and immune evasion.[2][4] These application notes provide detailed protocols for utilizing MM-129 in cell culture experiments to study its effects on cancer cells. The primary cell lines discussed are DLD-1 and HT-29, both of which are human colorectal adenocarcinoma cell lines.

Mechanism of Action

MM-129 exerts its anticancer effects through the inhibition of the Bruton's tyrosine kinase (BTK) and the PI3K/AKT/mTOR signaling pathways.[4][5] This inhibition leads to cell cycle arrest and the induction of apoptosis.[1][2] Additionally, MM-129 has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, suggesting a role in modulating the tumor microenvironment and potentially enhancing anti-tumor immunity.[1][4]

Data Presentation

The following tables summarize the quantitative and qualitative effects of MM-129 on various cellular parameters in DLD-1 and HT-29 colorectal cancer cells.

Table 1: Effect of MM-129 on Protein Expression and Signaling Pathways

| Target Protein/Pathway | Cell Line | Effect of MM-129 Treatment | Reference |

| p-BTK | DLD-1, HT-29 | Downregulation | [6] |

| PI3K/AKT/mTOR Pathway | DLD-1, HT-29 | Inhibition | [1][5] |

| p-Akt | DLD-1, HT-29 | Downregulation | [1] |

| mTOR | DLD-1, HT-29 | Downregulation | [1] |

| CDK2 | DLD-1, HT-29 | Downregulation | [1] |

| PD-L1 (mRNA and protein) | DLD-1, HT-29 | Downregulation | [1] |

| SIRT1/STAT3 Pathway | DLD-1, HT-29 | Modulation | [3] |

| p-Sirt1 | DLD-1, HT-29 | Upregulation | [3] |

| p-Stat3 | DLD-1, HT-29 | Downregulation | [3] |

Table 2: Cellular Effects of MM-129

| Cellular Process | Cell Line | Effect of MM-129 Treatment | Quantitative Data | Reference |

| Apoptosis | DLD-1 | Increased early and late apoptosis | ~73.1% apoptotic cells with 10 µM MM-129 for 24h | [5] |

| Apoptosis | HT-29 | Increased early and late apoptosis | ~65.2% apoptotic cells with 10 µM MM-129 for 24h | [5] |

| Cell Cycle | DLD-1, HT-29 | Cell cycle arrest in G0/G1 phase | Increased population of cells in G0/G1 | [1] |

| Mitochondrial Membrane Potential | DLD-1, HT-29 | Decreased | Not specified | [5] |

| Phosphatidylserine Externalization | DLD-1, HT-29 | Enhanced | Not specified | [5] |

| Caspase Activity | DLD-1, HT-29 | Enhanced | Not specified | [5] |

| Cellular Senescence (5-FU induced) | DLD-1, HT-29 | Counteracted | Reduced p21 levels and SA-β-gal positive cells | [3] |

Experimental Protocols

Herein are detailed protocols for the culture of DLD-1 and HT-29 cells and for key experiments to assess the efficacy of MM-129.

Protocol 1: General Cell Culture of DLD-1 and HT-29 Cells

Materials:

-

DLD-1 (ATCC® CCL-221™) or HT-29 (ATCC® HTB-38™) cells

-

DMEM or McCoy's 5A Medium (for HT-29), or RPMI-1640 (for DLD-1)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

6-well, 24-well, or 96-well cell culture plates

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Maintenance: Change the medium every 2-3 days.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6.

Protocol 2: Treatment of Cells with MM-129

Materials:

-

MM-129 compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete growth medium

-

DLD-1 or HT-29 cells seeded in appropriate culture plates

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of MM-129 in DMSO. For example, a 10 mM stock solution. Store at -20°C.

-

Working Solution Preparation: On the day of the experiment, dilute the MM-129 stock solution in complete growth medium to the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM).[5][6] Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent toxicity. A vehicle control (DMSO only) should always be included.

-

Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. The next day, replace the medium with fresh medium containing the desired concentrations of MM-129 or vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5][6]

Protocol 3: Apoptosis Assay using Annexin V Staining and Flow Cytometry

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Treated and control cells

-

PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with MM-129, collect both floating and adherent cells. For adherent cells, trypsinize and combine with the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7][8]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 4: Western Blot Analysis for Protein Expression

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-BTK, anti-p-Akt, anti-PD-L1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]

Mandatory Visualizations

Caption: MM-129 inhibits BTK and PI3K/AKT/mTOR pathways and downregulates PD-L1.

Caption: Experimental workflow for evaluating the effects of MM-129 on cancer cells.

References

- 1. MM-129 as a Novel Inhibitor Targeting PI3K/AKT/mTOR and PD-L1 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MM-129 as a Novel Inhibitor Targeting PI3K/AKT/mTOR and PD-L1 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer [mdpi.com]

- 5. Assessment of an Anticancer Effect of the Simultaneous Administration of MM-129 and Indoximod in the Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

how to use DMX-129 in animal models

An extensive search for a research compound specifically named "DMX-129" for use in animal models has yielded no relevant scientific or research information. The search results were consistently dominated by unrelated subjects, including the musician DMX and a car audio receiver.

This suggests that "this compound" may be an internal, unpublished, or incorrect designation for a research compound. Without a clear identification of the substance, it is not possible to provide the detailed application notes, protocols, data tables, and diagrams as requested.

Researchers, scientists, and drug development professionals are advised to verify the specific chemical name, CAS number, or any alternative nomenclature for the compound of interest to ensure accurate information retrieval.

Should a more specific identifier for this compound become available, a detailed and accurate response addressing the core requirements of data presentation, experimental protocols, and visualizations can be formulated.

Application Notes and Protocols for Investigational Agent EBC-129

A Note on Compound Identification: The designation "DMX-129" is not uniquely assigned to a single agent in publicly available scientific literature. Several investigational compounds bear the "-129" suffix. This document focuses on EBC-129 , a first-in-class antibody-drug conjugate, due to the availability of recent clinical trial data. Other agents identified with similar designations include:

-

MCLA-129: A human anti-EGFR and anti-c-MET bispecific antibody.

-

MM-129: An inhibitor of BTK/PI3K/AKT/mTOR and PD-L1.

-

AGMB-129 (Ontunisertib): An oral, GI-restricted inhibitor of ALK5.

Researchers should verify the specific agent of interest for their application.

EBC-129: Overview and Mechanism of Action

EBC-129 is a first-in-Singapore antibody-drug conjugate (ADC) being investigated for the treatment of solid tumors.[1] As an ADC, it combines a monoclonal antibody with a potent cytotoxic "payload," designed to deliver the cell-killing agent directly to cancer cells while minimizing damage to healthy tissue.[1]

Mechanism of Action: The antibody component of EBC-129 targets a specific glycosylation site found on both carcinoembryonic antigen-related cell adhesion molecules (CEACAM) 5 and 6.[1] These proteins are over-expressed on the surface of various cancer cells.[1] The cytotoxic payload is monomethyl auristatin E (MMAE), a drug known to be effective in other marketed ADCs.[1]

The process is as follows:

-

Binding: The antibody portion of EBC-129 binds to the specific epitope on CEACAM5 and CEACAM6 on the cancer cell surface.[1]

-

Internalization: The ADC is then taken into the cancer cell.[1]

-

Payload Release: Inside the cell, the linker connecting the antibody and MMAE is cleaved, releasing the toxic payload.[1]

-

Cell Death: The released MMAE disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis (cell death).[1]

MMAE may also contribute to immunogenic cell death, suggesting potential for combination therapies with checkpoint inhibitors.[1]

Dosage and Administration

The following dosage information is derived from a Phase 1 clinical trial (NCT05701527) in patients with advanced solid tumors.[2][3] These are investigational doses and should not be used for clinical decision-making outside of a formal clinical trial.

Table 1: Phase 1a Dose Escalation Cohorts [3]

| Dose Level | Dosage (mg/kg) |

|---|---|

| 1 | 0.3 |

| 2 | 0.6 |

| 3 | 1.2 |

| 4 | 1.8 |

| 5 | 2.0 |

| 6 | 2.2 |

Table 2: Recommended Phase 2 Doses (as of early 2025) [2]

| Dosage (mg/kg) |

|---|

| 1.8 |

| 2.2 |

Administration:

-

EBC-129 is administered intravenously.

-

The dosing frequency in the Phase 1 trial was every 3 weeks.[2]

Clinical Trial Protocols

Phase 1 Study (NCT05701527) in Advanced Solid Tumors

Objective: To determine the safety and tolerability of EBC-129 in patients with advanced solid tumors and to establish the recommended Phase 2 dose.[1][3] Secondary objectives included evaluating anti-cancer activity and pharmacokinetics.[3]